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Abstract

Brigatinib is a next-generation, potent, and selective inhibitor of anaplastic lymphoma kinase
(ALK) and its various mutant forms, which are key drivers in certain types of non-small cell lung
cancer (NSCLC). This document provides a comprehensive overview of the biochemical and
biophysical properties of brigatinib, with a focus on its mechanism of action, kinase selectivity,
and resistance profile. Detailed experimental protocols for key assays and visual
representations of relevant signaling pathways are included to facilitate a deeper
understanding for researchers and drug development professionals. While this guide focuses
on brigatinib, it is important to note that Brigatinib-13C6 is the 13C-labeled stable isotope of
brigatinib, primarily used as an internal standard in quantitative mass spectrometry-based
assays for pharmacokinetic and metabolism studies.[1][2]

Mechanism of Action

Brigatinib is a tyrosine kinase inhibitor that targets the ATP-binding pocket of ALK, thereby
blocking its kinase activity. This inhibition prevents the autophosphorylation of ALK and the
subsequent activation of downstream signaling pathways that are crucial for cell proliferation
and survival.[3] Brigatinib has demonstrated potent inhibition of native ALK and a wide range of
ALK resistance mutations that can emerge during treatment with first-generation ALK inhibitors
like crizotinib.[4]
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The inhibition of ALK by brigatinib leads to the suppression of key downstream signaling
pathways, including:

STAT3 Pathway: Inhibition of STAT3 phosphorylation.[3]

AKT Pathway: Inhibition of AKT phosphorylation.[3]

ERK1/2 Pathway: Inhibition of ERK1/2 phosphorylation.[3]

S6 Pathway: Inhibition of S6 protein phosphorylation.[3]

By blocking these pathways, brigatinib effectively induces apoptosis in cancer cells driven by
ALK fusions.
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Caption: Brigatinib's inhibition of ALK and other receptor tyrosine kinases, and their
downstream signaling pathways.

Biochemical and Biophysical Data
Kinase Inhibition Profile

Brigatinib is a potent inhibitor of native ALK and a broad range of ALK mutants. It also exhibits
inhibitory activity against other kinases, including ROS1, FLT3, and IGF-1R.[3][4][5]
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IC50 (nM) - In Vitro Kinase

Target Kinase IC50 (nM) - Cellular Assay
Assay

Native ALK 0.6[5] 14[5]

Mutant ALK Variants 0.6 - 6.6[5]

ROS1 <10[4] 18[5]

FLT3 <10[4] 148-397 (mutant)[5]

FLT3 (D835Y mutant) - 148-397[5]

EGFR (L858R mutant) - 148-397[5]

IGF-1R - 148-397[5]

INSR - >3000[5]

Native EGFR - >3000[5]

Activity Against ALK Resistance Mutations

A key feature of brigatinib is its ability to overcome resistance to first-generation ALK inhibitors.
It has demonstrated potent activity against a panel of 17 crizotinib-resistant ALK mutants.[3][6]

Brigatinib IC50 Crizotinib IC50 Ceritinib IC50 Alectinib IC50

ALK Mutant (nM) - Ba/F3 (nM) - Ba/F3 (nM) - Ba/F3 (nM) - Ba/F3
Cells Cells Cells Cells

Native EML4- 14[4] 107[4] 37[4] 25[4]

ALK

G1202R 184[4] >1000 >1000 >1000

F1174CIV <200[4] - ] ]

11171N <200[4] - - -

Cellular Activity
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In ALK-positive cell lines, brigatinib has shown significantly higher potency in inhibiting ALK

compared to crizotinib.[5]

Cell Line Type Brigatinib IC50 (nM) Crizotinib IC50 (nM)

ALK-rearranged (NPM-ALK or

1.5 - 12.0[5] 23 - 55[5]
EML4-ALK)

Experimental Protocols
In Vitro Kinase Inhibition Assay (General Protocol)

This protocol outlines a general method for assessing the inhibitory activity of brigatinib against

a panel of kinases.
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Caption: A generalized workflow for an in vitro kinase inhibition assay.

Methodology:
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» Reagents and Materials: Purified recombinant kinases, appropriate peptide or protein
substrates, ATP, kinase assay buffer, multi-well plates, and a detection reagent (e.g., ADP-
Glo™ Kinase Assay).

e Procedure:

[e]

A solution of the target kinase is prepared in the assay buffer.

o Brigatinib is serially diluted to various concentrations.

o The kinase and brigatinib are pre-incubated in the wells of a microplate.

o The kinase reaction is initiated by adding a mixture of the substrate and ATP.

o The reaction is allowed to proceed for a specified time at a controlled temperature.

o The reaction is stopped, and the amount of product formed (or ATP consumed) is
guantified using a suitable detection method.

o The resulting data is plotted as kinase activity versus inhibitor concentration, and the 1C50
value is determined by fitting the data to a dose-response curve.

Cellular Proliferation Assay (General Protocol)

This protocol describes a general method to evaluate the effect of brigatinib on the proliferation
of cancer cell lines.

Methodology:

o Cell Culture: ALK-positive and ALK-negative cancer cell lines are cultured in appropriate
media and conditions.

e Procedure:
o Cells are seeded into 96-well plates and allowed to attach overnight.

o The following day, the media is replaced with fresh media containing serial dilutions of
brigatinib.
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o The cells are incubated with the compound for a specified period (e.g., 72 hours).

o Cell viability is assessed using a colorimetric or fluorometric assay, such as the Cell
Counting Kit-8 (CCK-8) or EdU incorporation assay.[7]

o The absorbance or fluorescence is measured using a plate reader.

o The percentage of cell growth inhibition is calculated relative to untreated control cells,
and the IC50 value is determined.

Resistance Profile

While brigatinib is effective against many crizotinib-resistant mutations, acquired resistance to
brigatinib can still occur. The ALK G1202R mutation has been identified as a potential
mechanism of acquired resistance to brigatinib in some cases.[8] However, there are also
reports of brigatinib showing activity against the G1202R mutant.[4] The emergence of other
genetic alterations, such as mutations in other driver genes (e.g., EGFR, KRAS), may also
contribute to resistance.[9]

Conclusion

Brigatinib is a highly potent and selective ALK inhibitor with a favorable biochemical and
biophysical profile for the treatment of ALK-positive NSCLC. Its broad activity against numerous
ALK resistance mutations provides a significant clinical advantage over earlier-generation
inhibitors. A thorough understanding of its mechanism of action, kinase selectivity, and potential
resistance mechanisms is crucial for its optimal use in the clinic and for the development of
future therapeutic strategies. The experimental protocols and pathway diagrams provided in
this guide serve as a valuable resource for researchers and clinicians in the field of oncology

drug development.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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